N-isobutyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

antituberculosis phenotypic screening Mycobacterium tuberculosis

N-isobutyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide (CAS 1282107-93-0) is a synthetic small‑molecule belonging to the 1,2‑dihydro‑4‑isoquinolinecarboxamide class. Its molecular formula is C₁₅H₁₈N₂O₂, with a molecular weight of 258.32 g·mol⁻¹ [REFS‑1].

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
Cat. No. B12175613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isobutyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C
InChIInChI=1S/C15H18N2O2/c1-10(2)8-16-14(18)13-9-17(3)15(19)12-7-5-4-6-11(12)13/h4-7,9-10H,8H2,1-3H3,(H,16,18)
InChIKeyIACQOGRLMWGFQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-isobutyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide (CAS 1282107-93-0): Chemical Identity, Core Structure, and Sourcing


N-isobutyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide (CAS 1282107-93-0) is a synthetic small‑molecule belonging to the 1,2‑dihydro‑4‑isoquinolinecarboxamide class. Its molecular formula is C₁₅H₁₈N₂O₂, with a molecular weight of 258.32 g·mol⁻¹ [REFS‑1]. The compound carries an N‑isobutyl (2‑methylpropyl) amide side chain, which distinguishes it from the closely related N‑sec‑butyl analog (CAS 148581‑40‑2) and the N,N‑dibutyl analog (CAS 148581‑46‑8) [REFS‑2].

Screening Workflow Anti-tubercular phenotypic screening studies with reported M. tuberculosis growth inhibition context.
Target Engagement Anti-trypanosomal target-engagement assay context via T. cruzi histidyl-tRNA synthetase inhibition.
Chemotype Exploration Unexplored MAO isoform selectivity chemotype within the dihydroisoquinoline carboxamide scaffold.

Why N-isobutyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide Cannot Be Casually Replaced by Generic Isoquinoline Carboxamides


Dihydroisoquinoline carboxamides display steep structure‑activity relationships (SAR) with respect to N‑alkyl substitution. Even small modifications—such as replacing an isobutyl group with a sec‑butyl or dibutyl moiety—alter lipophilicity, hydrogen‑bonding capacity, and steric bulk, leading to divergent target binding, metabolic stability, and cellular permeability [REFS‑1]. This sensitivity makes the precise N‑isobutyl‑2‑methyl‑1‑oxo‑1,2‑dihydro‑4‑isoquinolinecarboxamide structure non‑interchangeable with generic in‑class analogs.

Your Compound
Analog
Mismatch Risk
N-isobutyl derivative
N-sec-butyl analog (CAS 148581-40-2)
Phenotypic anti-tubercular activity may not transfer; sec-butyl analog reported inactive in M. tuberculosis growth assay.
N-isobutyl derivative
N-sec-butyl analog (CAS 148581-40-2)
T. cruzi HisRS target engagement absent in sec-butyl form; isobutyl-specific interaction required for assay response.
N-isobutyl derivative
N,N-dibutyl analog (CAS 148581-46-8)
Altered lipophilicity and steric bulk from dual alkyl chains may shift physicochemical and permeability profile.

Quantitative Differentiation Evidence for N-isobutyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide Relative to Its Closest Analogs


Phenotypic Anti‑Mycobacterial Activity Distinct from the Sec‑Butyl Analog

In a ChEMBL‑curated phenotypic growth assay against Mycobacterium tuberculosis in DPPC medium (4‑day incubation), N‑isobutyl‑2‑methyl‑1‑oxo‑1,2‑dihydro‑4‑isoquinolinecarboxamide was tested alongside its sec‑butyl analog (CAS 148581‑40‑2). The sec‑butyl analog was inactive in this assay, while the target compound showed measurable growth inhibition [REFS‑1]. This indicates that the isobutyl moiety confers a distinct bioactivity profile that cannot be assumed for the sec‑butyl form.

M. tuberculosis Phenotypic Comparison
Direct head-to-head
Target: Active (growth inhibition reported). Comparator (sec-butyl analog): Inactive. Qualitative activity switch observed in DPPC medium, 4-day incubation.
Supports anti-tubercular screening context; isobutyl moiety required for phenotypic hit in tested assay.
ChEMBL assay ID 1671161; specific inhibition value disclosed at source.
antituberculosis phenotypic screening Mycobacterium tuberculosis

Selective Activity Against Trypanosoma cruzi Histidyl‑tRNA Synthetase

The compound was evaluated in a ChEMBL‑registered assay against Trypanosoma cruzi histidyl‑tRNA synthetase (HisRS). Under the same assay format, the sec‑butyl analog (CAS 148581‑40‑2) showed no detectable inhibition, whereas the target compound produced a measurable IC₅₀ [REFS‑1]. This demonstrates a target‑engagement advantage specific to the isobutyl substituent.

T. cruzi HisRS Inhibition
Direct head-to-head
Target: IC₅₀ measurable. Comparator (sec-butyl analog): No detectable inhibition. Target-engagement contrast specific to isobutyl substituent.
Supports anti-trypanosomal target-engagement assay context; sec-butyl form lacks requisite interaction.
In vitro enzymatic assay; ChEMBL ID 1671167. Exact IC₅₀ at source.
Chagas disease Trypanosoma cruzi aminoacyl‑tRNA synthetase

Monoamine Oxidase (MAO) Isoform Selectivity Profile

Dihydroisoquinoline carboxamide derivatives are established MAO inhibitors. In a class‑level SAR study, (S)‑N‑benzyl‑1‑phenyl‑3,4‑dihydroisoquinoline‑2(1H)‑carboxamide analogs showed MAO‑A IC₅₀ values as low as 1.38 µM and MAO‑B IC₅₀ values of 0.12 µM [REFS‑1]. The N‑isobutyl‑2‑methyl‑1‑oxo architecture, however, has not been profiled in that series, implying a distinct selectivity window that warrants dedicated evaluation.

MAO Isoform Selectivity Profile
Class-level inference
Target compound not profiled in cited study. Benchmark analogs: MAO-A IC₅₀ as low as 1.38 µM; MAO-B IC₅₀ as low as 0.12 µM (compounds 2d, 2p).
Structural divergence suggests potentially distinct selectivity window; requires dedicated MAO-A/B isoform profiling.
Fluorometric assay, human recombinant enzymes. Data to verify for this chemotype.
monoamine oxidase neuroprotection isoform selectivity

Priority Research and Industrial Application Scenarios for N-isobutyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide


Anti‑tubercular phenotypic screening libraries

Because the compound shows activity in a Mycobacterium tuberculosis phenotypic assay where the sec‑butyl analog is inactive [REFS‑1], it should be included in focused libraries for tuberculosis drug discovery. Procurement should specify the isobutyl form to avoid false‑negative results.

Chagas disease drug discovery (Trypanosoma cruzi HisRS)

The compound’s inhibition of T. cruzi histidyl‑tRNA synthetase, absent in the sec‑butyl analog [REFS‑1], makes it a candidate lead for Chagas disease. Med‑chem teams should acquire the isobutyl derivative for SAR expansion.

Monoamine oxidase inhibitor lead diversification

As a dihydroisoquinoline carboxamide with a unique N‑isobutyl substituent, the compound offers an unexplored MAO‑inhibitor phenotype. It can serve as a starting point for developing CNS‑active agents with potentially novel isoform selectivity [REFS‑1].

Analytical reference standard for isoquinoline carboxamide analog differentiation

The distinct retention time and spectroscopic signature of the isobutyl derivative, compared with the sec‑butyl and dibutyl analogs, make it a valuable reference for LC‑MS and NMR differentiation in quality‑control and forensic chemistry settings [REFS‑2].

Application
Selection Property
Validation Focus
Anti-tubercular screening studies
Isobutyl-specific phenotypic activity context
M. tuberculosis growth inhibition endpoint review
Anti-trypanosomal target-engagement studies
HisRS inhibition assay context
T. cruzi HisRS enzymatic endpoint validation
MAO isoform selectivity exploration
Chemotype divergence review
MAO-A/MAO-B isoform profiling
Analytical reference differentiation
Distinct chromatographic and spectroscopic signature
LC-MS and NMR analog discrimination review
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